molecular formula C14H18Cl2N2O2 B1662278 McN-A-343 CAS No. 55-45-8

McN-A-343

Cat. No.: B1662278
CAS No.: 55-45-8
M. Wt: 317.2 g/mol
InChI Key: CXFZFEJJLNLOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Initial Characterization of McNA343

The pharmacological properties of McN-A-343 were first documented by Roszowski in 1961 researchgate.netnih.gov. Initially, it was characterized as a selective stimulant of muscarinic receptors found in sympathetic ganglia researchgate.netnih.govtargetmol.com. This early characterization suggested a specific action on a particular subset of muscarinic receptors.

Evolution of Understanding McNA343's Receptor Selectivity and Efficacy

The initial understanding of McNA343's selectivity evolved as further research was conducted, revealing a more nuanced interaction with muscarinic receptor subtypes.

Based on its observed effects, McNA343 was initially believed to selectively stimulate muscarinic receptors in sympathetic ganglia researchgate.netnih.govtargetmol.com. These receptors are now recognized primarily as the muscarinic M₁ receptor subtype researchgate.netnih.gov. This led to its use as a tool to explore the role of these specific receptors in ganglionic transmission.

Subsequent research demonstrated that McNA343 is not a purely selective agonist but rather a partial agonist with similar affinity across all five muscarinic acetylcholine (B1216132) receptor subtypes (M₁, M₂, M₃, M₄, and M₅) researchgate.netnih.govcaymanchem.com. Its apparent selectivity is now understood to arise from its differential efficacy at these subtypes researchgate.netnih.gov. As a partial agonist, its action is also influenced by factors such as receptor density and the efficiency of coupling between receptor activation and the resulting tissue response researchgate.netnih.gov.

Although McNA343 exhibits similar affinity for all muscarinic receptor subtypes, its efficacy is notably higher at the M₁ and M₄ subtypes researchgate.netnih.govcaymanchem.com. This differential efficacy is key to its pharmacological profile and explains its preferential effects in systems where M₁ and M₄ receptors play a prominent role researchgate.netnih.gov. Studies have shown that McNA343 can inhibit forskolin-induced cAMP production in cells expressing M₁ or M₄ receptors caymanchem.com.

Interactive Data Table: McNA343 Affinity and Efficacy

Receptor SubtypeAffinity (Ki)Efficacy
M₁~5 µM caymanchem.comRelatively High researchgate.netnih.gov
M₂~1 µM caymanchem.comLower than M₁/M₄ researchgate.netnih.gov
M₃~5 µM caymanchem.comLower than M₁/M₄ researchgate.netnih.gov
M₄~0.2 µM caymanchem.comRelatively High researchgate.netnih.gov
M₅~7.6 µM caymanchem.comLower than M₁/M₄ researchgate.netnih.gov

Note: Affinity (Ki) values are approximate and can vary depending on the specific assay conditions.

Beyond its orthosteric binding, there is also evidence suggesting that McNA343 can interact with allosteric sites on some receptor subtypes, including the M₂ receptor, leading to its description as a "bitopic agonist" researchgate.netnih.gov.

Significance of McNA343 as a Pharmacological Probe

Despite being a partial agonist with broad affinity, the relatively high efficacy of McNA343 at M₁ receptors has made it a widely used pharmacological probe researchgate.netnih.gov. It has been instrumental in helping researchers differentiate responses mediated by M₁ receptors from those mediated by M₂ or M₃ subtypes, particularly in the central nervous system researchgate.netnih.gov. Its use as a probe has contributed to understanding the functional roles of specific muscarinic receptor subtypes in various physiological processes researchgate.netscholaris.ca.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-chlorophenyl)carbamoyloxy]but-2-ynyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2.ClH/c1-17(2,3)9-4-5-10-19-14(18)16-13-8-6-7-12(15)11-13;/h6-8,11H,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFZFEJJLNLOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC#CCOC(=O)NC1=CC(=CC=C1)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203532
Record name 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

55-45-8
Record name 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(m-Chlorophenylcarbamoyloxy)-2-butynyl)trimethylammonium Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(M-CHLOROPHENYLCARBAMOYLOXY)-2-BUTYNYL)TRIMETHYLAMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW55R761RE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Insights into Mcna343’s Molecular Interactions

Agonist Activity and Receptor Binding Profiles

McN-A-343, a quaternary ammonium (B1175870) compound, exhibits a notable characteristic in its interaction with muscarinic acetylcholine (B1216132) receptors: it does not display significant selectivity based on binding affinity alone. nih.govnih.gov Research has demonstrated that this compound is a partial agonist with similar affinity across all five muscarinic acetylcholine receptor subtypes (M1-M5). nih.govresearchgate.net This lack of preferential binding is a key aspect of its pharmacological profile.

Studies have quantified its affinity at different receptor sites. For example, binding assays revealed very similar dissociation constants (pKi) at M1 and M2 binding sites in rat cerebral cortex and myocardium, respectively. nih.gov Functional studies have also determined its affinity as both an agonist (KA) and an antagonist (KB) in different tissues, further confirming that its ability to selectively stimulate M1 receptors is not a result of a higher affinity for this particular subtype. nih.gov

Affinity Estimates for this compound at Muscarinic Receptors
ParameterValueTissue/PreparationReceptor TargetSource
pKi5.05Rat Cerebral CortexM1 nih.gov
pKi5.22Rat MyocardiumM2 nih.gov
-log KA (agonist)4.68Rat DuodenumM1 nih.gov
-log KA (agonist)5.17Rabbit Vas DeferensM1 nih.gov
-log KB (antagonist)4.96Rat DuodenumMuscarinic (vs. Acetylcholine) nih.gov

Despite its comparable affinity for all muscarinic subtypes, this compound is widely recognized and utilized as a selective M1 muscarinic receptor agonist. tocris.comnih.gov This apparent paradox is central to understanding its mechanism of action. The compound was initially identified as a selective stimulant of muscarinic receptors in sympathetic ganglia, which are now known to be of the M1 subtype. nih.gov

The selectivity of this compound for the M1 receptor subtype is not derived from preferential binding but from its high efficacy at this specific receptor. nih.govresearchgate.nettocris.com Efficacy, in this context, refers to the ability of the agonist to activate the receptor and elicit a biological response once it is bound. This compound demonstrates a significantly higher efficacy at M1 (and M4) receptors compared to M2 and M3 subtypes. nih.govresearchgate.net This means that the translation of receptor occupation into a functional effect is highly efficient for M1 receptors. nih.gov Consequently, this compound can produce a maximal physiological response while occupying only a small fraction of the available M1 receptors in a given tissue. nih.gov For instance, in studies on rat duodenum and rabbit vas deferens, this compound achieved its maximum effect by occupying approximately 30% and 80% of the M1 receptors, respectively. nih.gov

The characteristic high efficacy at M1 receptors has established this compound as a valuable pharmacological tool for experimental research. nih.gov It is frequently used to identify and distinguish physiological responses that are specifically mediated by M1 receptors from those involving M2 or M3 receptor subtypes, especially within the central nervous system. nih.govresearchgate.net For example, its ability to inhibit intestinal motility was identified as an M1-receptor-mediated effect, as this response was potently antagonized by the M1-selective antagonist pirenzepine (B46924), but not by antagonists selective for M2 or smooth muscle M3 receptors. nih.gov

This compound is classified as a partial agonist. nih.govresearchgate.net This means that even at full receptor occupancy, it cannot produce the maximum possible response that a full agonist can elicit in a given tissue. Its activity profile is therefore intermediate between that of a full agonist and a competitive antagonist.

As a partial agonist, the observed effect of this compound is critically dependent on the specific cellular and tissue context. nih.govresearchgate.net Two key factors that influence its action are receptor density (the number of receptors present in a cell or tissue) and the efficiency of the signal transduction pathway that couples receptor activation to the final biological response. nih.govnih.govresearchgate.net In tissues with a high density of M1 receptors and efficient coupling, this compound can behave as a full agonist. nih.gov Conversely, in tissues with a lower receptor reserve or less efficient coupling, it will exhibit the characteristics of a partial agonist or even an antagonist. nih.gov This dependency explains why the selectivity reported for the compound may be attributed to differences in intrinsic efficacy and the receptor reserve within the specific tissue being studied. nih.gov

Partial Agonism Characteristics

Allosteric and Bitopic Mechanisms of Action

McNA343's interaction with muscarinic receptors is not a simple agonist-receptor binding event at the orthosteric site, the conventional binding pocket for the endogenous ligand, acetylcholine. researchgate.netmhmedical.com Instead, its unique chemical structure allows it to engage with the receptor at multiple points, leading to a mode of action that distinguishes it from both classic orthosteric agonists and purely allosteric modulators. researchgate.netnih.gov

There is substantial evidence indicating that McNA343 exerts an allosteric action at certain muscarinic receptor subtypes. researchgate.netnih.gov Early binding studies revealed differential effects of McNA343 depending on the tissue and the predominant receptor subtype expressed. For instance, in the heart, which primarily expresses M₂ receptors, high concentrations of McNA343 resulted in only partial inhibition of the binding of the muscarinic antagonist [³H]N-methylscopolamine ([³H]NMS). nih.gov This incomplete displacement is a hallmark of allosteric interaction, where the ligand binds to a site topographically distinct from the orthosteric site, modulating the binding of the primary ligand rather than directly competing with it. nih.govnih.gov Conversely, in the cerebral cortex, where M₁ and M₄ receptors are more prevalent, McNA343 caused a complete displacement of [³H]NMS, which is consistent with competitive behavior at the orthosteric site. nih.gov

The M₂ muscarinic receptor has been a key focus in elucidating the allosteric properties of McNA343. researchgate.netnih.gov It has been demonstrated that McNA343 can bind to an allosteric site on the M₂ receptor in addition to the orthosteric site. researchgate.netnih.gov A key piece of evidence comes from kinetic binding experiments, where high concentrations of McNA343 were observed to slow the dissociation of [³H]NMS from the M₂ receptor. nih.gov This phenomenon is interpreted as McNA343 occupying the allosteric site, which is located superficially to the orthosteric pocket, thereby "trapping" the radiolabeled antagonist bound to the orthosteric site. nih.gov

Further support for an allosteric interaction comes from mutagenesis studies. Mutations of specific amino acid residues known to be critical for the binding of allosteric antagonists were found to enhance the activity of McNA343 at the M₂ receptor, illustrating a clear difference in how McNA343 interacts with the M₂ receptor compared to prototypical orthosteric agonists. nih.gov

Summary of Evidence for McNA343's Allosteric Interaction at the M₂ Receptor
Experimental ApproachObservationConclusionReference
Radioligand Binding Assay ([³H]NMS)Partial inhibition of [³H]NMS binding in heart tissue (rich in M₂ receptors).Consistent with allosteric behavior. nih.gov
Kinetic Binding ExperimentsSlows the dissociation of [³H]NMS from the M₂ receptor.Suggests McNA343 occupies an allosteric site, trapping the orthosteric ligand. nih.gov
Site-Directed MutagenesisMutation of residues in the allosteric binding site enhances McNA343's activity.Confirms interaction with a site distinct from the orthosteric pocket. nih.gov

While McNA343 exhibits allosteric properties, its mechanism is distinct from that of classic allosteric modulators like gallamine. researchgate.netnih.gov Research indicates that the allosteric site occupied by McNA343 on the M₂ receptor is different from the one bound by gallamine. researchgate.netnih.gov This distinction is highlighted in receptor alkylation studies. Gallamine demonstrates behavior consistent with allosterism, where its inhibitory effect on receptor alkylation by an irreversible ligand reaches a plateau at high concentrations. nih.govnih.gov In contrast, McNA343's inhibition of receptor alkylation is consistent with competitive inhibition, particularly at the M₁ receptor. nih.govnih.gov This suggests that, unlike gallamine, which binds to a purely allosteric site, McNA343's interaction involves the orthosteric site. researchgate.net

The culmination of evidence demonstrating that McNA343 can interact with both an allosteric site and the orthosteric site on the M₂ receptor has led to its classification as a "bitopic agonist". researchgate.netnih.gov A bitopic ligand is a single molecule designed to simultaneously engage both the primary binding site and a secondary, allosteric site on a receptor. researchgate.netresearchgate.net This dual interaction mode is supported by findings that McNA343 competes with both orthosteric and allosteric ligands. researchgate.net Furthermore, computational docking simulations based on a homology model of the M₂ receptor have indicated that McNA343 is not a simple orthosteric ligand but indeed functions as a bitopic ligand. researchgate.net

The chemical structure of McNA343 is key to its bitopic nature. It possesses distinct molecular fragments, or "hemi-ligands," connected by a butyne chain, which allows the molecule to span the distance between the orthosteric and allosteric sites on the receptor surface. nih.gov This architecture enables the intact molecule to interact simultaneously with both binding loci, a defining characteristic of bitopic agonism. researchgate.netnih.gov The interaction with the allosteric site is thought to modulate the efficacy of the engagement at the orthosteric site, providing a mechanistic explanation for its partial agonism at the M₂ receptor. researchgate.net

The bitopic action of McNA343 has been dissected through studies of its constituent molecular fragments. nih.govresearchgate.net Research involving the progressive truncation of the McNA343 molecule, coupled with pharmacological assays, successfully identified the specific parts of the compound responsible for orthosteric and allosteric interactions. researchgate.net

These studies demonstrated that the trimethylammonium group acts as the orthosteric fragment, functioning as a muscarinic agonist. nih.gov This portion of the molecule is believed to interact with key residues within the orthosteric pocket, such as aspartic acid 103 in the M₂ receptor. nih.gov In contrast, the 3-chlorophenylcarbamate moiety was identified as the allosteric fragment, behaving as an allosteric modulator. nih.govresearchgate.net This fragment utilizes an allosteric pocket to "direct" the efficacy of the orthosteric part of the molecule. researchgate.net

Identified Functional Fragments of McNA343
Molecular FragmentBinding SiteFunctionReference
TrimethylammoniumOrthostericMuscarinic agonist nih.gov
3-ChlorophenylcarbamateAllostericAllosteric modulator nih.govresearchgate.net

Influence on Radioligand Binding Kinetics

McNA343 has been shown to allosterically modulate the M2 muscarinic receptor. researchgate.netnih.gov This is evident from its effect on the dissociation kinetics of the radiolabeled antagonist, [3H]N-methylscopolamine ([3H]NMS). Studies have demonstrated that high concentrations of McNA343 slow the dissociation of [3H]NMS from the M2 receptor. nih.gov This phenomenon suggests that McNA343 can bind to an allosteric site on the M2 receptor, which is distinct from the orthosteric site where [3H]NMS binds. nih.govnih.gov By occupying this allosteric site, McNA343 appears to "trap" the radioligand in the orthosteric binding pocket, thereby reducing its rate of dissociation. nih.gov This interaction has led to the characterization of McNA343 as a "bitopic agonist," capable of binding to both the orthosteric and an allosteric site on the M2 receptor. researchgate.netnih.gov

Non-Muscarinic Receptor Interactions and Off-Target Pharmacology

In addition to its effects on muscarinic receptors, McNA343 displays a range of non-muscarinic actions, highlighting its promiscuous pharmacological nature. researchgate.netnih.gov These off-target interactions include the activation of nicotinic acetylcholine receptors, antagonism of specific serotonin (B10506) receptor subtypes, inhibition of neurotransmitter reuptake mechanisms, and a local anesthetic effect. researchgate.netnih.gov

McNA343 has been found to activate certain types of nicotinic acetylcholine receptors (nAChRs). researchgate.netresearchgate.net This activity contributes to its complex pharmacological profile, as nAChRs are involved in a wide array of physiological processes throughout the central and peripheral nervous systems. The specific subtypes of nAChRs that are activated by McNA343 and the functional consequences of this activation are areas of ongoing investigation.

A notable off-target effect of McNA343 is its antagonism of serotonin 5-HT3 and 5-HT4 receptors. researchgate.netnih.gov Functional studies have demonstrated that McNA343 acts as a competitive antagonist at both of these receptor subtypes. nih.govnih.gov In studies using rat oesophageal muscularis mucosae, McNA343 antagonized 5-HT-induced relaxation, a process mediated by 5-HT4 receptors, with a pA2 value of 6.2. nih.govnih.gov In the rat isolated superior cervical ganglion, McNA343 displaced the concentration-response curve for 5-HT at 5-HT3 receptors, yielding a pA2 of 4.8. nih.govnih.gov

Radioligand binding studies have further elucidated the affinity of McNA343 for these serotonin receptors. The binding affinity (pKI) for 5-HT4 receptors in the pig caudate nucleus was determined to be 5.9. nih.govnih.gov For 5-HT3 receptors in NG 108-15 cells, the binding affinity was found to be approximately four times lower, with a pKI of 5.3. nih.govnih.gov These interactions with 5-HT3 and 5-HT4 receptors occur within a concentration range that overlaps with its activity at muscarinic receptors. nih.gov

Receptor SubtypeAssay TypeTissue/Cell LineParameterValue
5-HT4Functional AntagonismRat Oesophageal Muscularis MucosaepA26.2
5-HT3Functional AntagonismRat Superior Cervical GanglionpA24.8
5-HT4Radioligand BindingPig Caudate NucleuspKI5.9
5-HT3Radioligand BindingNG 108-15 CellspKI5.3

McNA343 has been shown to inhibit the reuptake of neurotransmitters, particularly noradrenaline (norepinephrine). researchgate.netnih.gov In studies using guinea-pig atria, McNA343 was found to inhibit the uptake of [3H]-noradrenaline to a degree that is comparable in potency to cocaine. nih.gov This inhibition of noradrenaline reuptake can lead to an enhancement of sympathetic nerve stimulation effects in certain tissues. nih.gov For instance, in guinea-pig atria, McNA343 enhances the stimulation-induced efflux of radioactivity from tissues pre-incubated with [3H]-noradrenaline. nih.gov This effect is largely attributed to the inhibition of the re-uptake mechanism. nih.gov

McNA343 also possesses a local anesthetic action. researchgate.netresearchgate.net The mechanism underlying the local anesthetic effects of drugs typically involves the blockade of voltage-gated sodium channels in nerve membranes. nysora.commedscape.com By blocking these channels, local anesthetics prevent the generation and conduction of nerve impulses, resulting in a loss of sensation in the localized area. medscape.comyoutube.com While the specific interactions of McNA343 with sodium channels have not been extensively detailed in the provided context, its classification as having a local anesthetic action suggests it likely shares this general mechanism of interfering with nerve impulse propagation. researchgate.net

Molecular and Cellular Signaling Pathways Modulated by Mcna343

G Protein-Coupled Receptor (GPCR) Signaling

McNA343 is recognized as a selective agonist for muscarinic M1 receptors. However, subsequent research has revealed that it is a partial agonist with similar affinity for all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). nih.gov Its apparent selectivity is attributed to a higher efficacy at the M1 and M4 subtypes. nih.gov The action of McNA343 is also contingent on factors such as receptor density and the efficiency of coupling between receptor activation and the cellular response. nih.gov Furthermore, McNA343 has been identified as a "bitopic agonist," capable of binding to both the orthosteric site and an allosteric site on the M2 receptor. nih.govnih.gov

G protein-coupled receptors are integral membrane proteins that play a crucial role in cellular signaling. jackwestin.comkhanacademy.org These receptors possess seven transmembrane domains and facilitate the conversion of extracellular signals into intracellular responses by activating G proteins. jackwestin.com The binding of a ligand, such as McNA343, to a GPCR induces a conformational change that activates the associated G protein, which in turn modulates the activity of downstream effector proteins. jackwestin.com

The M1, M3, and M5 subtypes of muscarinic acetylcholine receptors predominantly couple to G proteins of the Gq family. nih.gov Activation of these receptors by an agonist leads to the activation of phospholipase C, which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are pivotal in mobilizing intracellular calcium and activating protein kinase C, respectively. McNA343 has been shown to stimulate phosphoinositide hydrolysis, a hallmark of Gq protein activation, particularly through M1 receptors. nih.gov Studies have also indicated that M1, M3, and M5 muscarinic receptors that couple to phosphoinositide hydrolysis also activate the mitogen-activated protein kinase (MAPK) pathway. nih.gov

In contrast to the M1, M3, and M5 subtypes, the M2 and M4 muscarinic receptors couple to G proteins of the Gi/o family. nih.gov The primary function of activated Gi/o proteins is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govwsu.edu This reduction in cAMP levels has widespread effects on cellular function by modulating the activity of protein kinase A and other cAMP-dependent pathways. McNA343's interaction with M4 receptors, for instance, leads to the inhibition of forskolin-stimulated cAMP accumulation, a characteristic response mediated by Gi protein coupling. nih.gov

Forskolin is a compound that directly activates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels. stemcell.com The ability of a receptor agonist to inhibit this forskolin-induced cAMP production is a classic indicator of Gi protein coupling. Research has demonstrated that McNA343 effectively inhibits forskolin-stimulated cAMP accumulation in cells expressing M4 receptors. nih.gov In studies using Chinese hamster ovary (CHO) cells expressing the M4 receptor, McNA343 produced concentration-response curves for the inhibition of cAMP accumulation with similar potency and maximal effect to the full agonist carbachol (B1668302). nih.gov While M1 receptors primarily couple to Gq, there is evidence suggesting they can also influence cAMP levels under certain conditions.

The hydrolysis of phosphatidylinositol is a key signaling event mediated by Gq-coupled receptors, including the M3 and M5 subtypes. nih.gov In Chinese hamster ovary cells transfected with the m1 and m3 muscarinic receptor genes, McNA343 was found to stimulate phosphoinositide hydrolysis. nih.gov While the full agonist carbamylcholine (B1198889) induced a significant increase in phosphoinositide hydrolysis in both m1 and m3 expressing cells, McNA343 showed a more pronounced effect in m1 cells. nih.gov In m1 cells, McNA343 increased phosphoinositide hydrolysis by 9-fold over basal levels, whereas in m3 cells, it elicited only up to a 2-fold increase. nih.gov This suggests a degree of selectivity in the functional response of McNA343, with a greater efficacy for stimulating phosphoinositide hydrolysis via M1 receptors compared to M3 receptors. nih.gov

Receptor SubtypeAgonistFold Increase Over Basal PI HydrolysisEC50 (µM)
M1 Carbamylcholine174.2
M1 McNA34394.3
M3 Carbamylcholine11-
M3 McNA3432-

Downstream Intracellular Signaling Cascades

The activation of G protein-coupled receptors by McNA343 initiates a series of downstream intracellular signaling cascades that ultimately determine the cellular response. One of the most important of these is the mitogen-activated protein kinase (MAPK) pathway.

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival. The phosphorylation of ERK1/2 is a crucial step in the activation of this pathway. Research has shown that McNA343 can modulate ERK1/2 phosphorylation through its interaction with muscarinic receptors. researchgate.net For instance, at the M2 muscarinic acetylcholine receptor, McNA343 has been shown to mediate ERK1/2 phosphorylation. nih.gov Interestingly, mutagenic changes in M2 and M4 receptors suggest that McNA343 utilizes different regions of these two receptors to activate ERK1/2. nih.gov Furthermore, studies on M1, M3, and M5 muscarinic receptors have demonstrated that agonists can induce a time- and concentration-dependent activation of MAPK. nih.gov In these studies, McNA343 was characterized as a partial agonist for MAPK activation at the M1 and M3 subtypes. nih.gov

Receptor SubtypeEffect of McNA343
M1 Partial agonist for ERK1/2 activation
M2 Mediates ERK1/2 phosphorylation
M3 Partial agonist for ERK1/2 activation
M4 Utilizes distinct receptor regions for ERK1/2 activation compared to M2

p38 MAPK Phosphorylation Modulation

The cellular effects of McNA343 extend to the modulation of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway. researchgate.net The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli, regulating processes like cell cycle progression and differentiation. nih.gov Research has provided mechanistic insights into McNA343's action by using immunoblotting techniques to demonstrate M1R-dependent changes in the phosphorylation of key downstream kinases, which explicitly include p38 MAPK. researchgate.net This indicates that M1 receptor activation by McNA343 directly influences the phosphorylation state and activity of the p38 MAPK pathway as part of its cellular signaling footprint. researchgate.netnih.gov

Intracellular Calcium Mobilization

The mobilization of intracellular calcium ([Ca²⁺]i) is a critical second messenger signaling event for many Gq-coupled receptors, including muscarinic receptors. sophion.comdntb.gov.ua However, McNA343 displays a distinct profile in this regard compared to non-selective, full agonists like carbachol. nih.govnih.gov

In studies using guinea-pig taenia caeci smooth muscle, carbachol was shown to elicit a transient contraction in a Ca²⁺-free environment, indicating that it triggers the release of calcium from intracellular stores. nih.govnih.gov In stark contrast, McNA343 failed to produce any contraction under the same conditions, suggesting it does not stimulate this Ca²⁺ release pathway. nih.govnih.gov Instead, the contractile responses induced by McNA343 were dependent on the presence of extracellular calcium and could be inhibited by L-type Ca²⁺ channel blockers. nih.gov This suggests that McNA343 primarily functions as an agonist of the Ca²⁺ influx pathway, rather than promoting mobilization from intracellular stores. nih.govnih.gov

Table 1: Comparative Effects of McNA343 and Carbachol on Calcium Mobilization
AgonistEffect in Ca²⁺-Free Solution (Intracellular Release)Effect in Presence of Extracellular Ca²⁺ (Influx)
Carbachol Induces transient contraction nih.govnih.govInduces sustained contraction nih.gov
McNA343 No contraction observed nih.govnih.govInduces contraction (blocked by Ca²⁺ channel blockers) nih.gov

Biased Agonism and Functional Selectivity

The concepts of functional selectivity and biased agonism are crucial to understanding the pharmacology of McNA343. nih.govwikipedia.org Functional selectivity describes how a ligand can preferentially activate a subset of signaling pathways downstream of a single receptor. elsevierpure.comnih.gov Biased agonism is a form of functional selectivity where a ligand stabilizes a specific receptor conformation, leading to the preferential engagement of one signaling pathway (e.g., G-protein activation) over another (e.g., β-arrestin recruitment or ERK phosphorylation). wikipedia.orgnih.gov

McNA343 exhibits functional selectivity through its higher efficacy at M1 and M4 receptor subtypes compared to M2, M3, and M5, despite having a similar affinity for all five. researchgate.netnih.gov This leads to a preferential activation of M1-mediated signaling pathways in tissues where multiple subtypes are present. elsevierpure.com

Bias towards G-protein Signaling over ERK Phosphorylation at M2 Receptors

At the M2 muscarinic receptor, McNA343 demonstrates characteristics of a biased agonist, a property linked to its unique binding mechanism. nih.gov It has been termed a "bitopic agonist" because it appears to bind simultaneously to the orthosteric site (the primary binding site for acetylcholine) and a secondary, allosteric site. researchgate.netnih.govresearchgate.net This dual interaction is thought to stabilize a receptor conformation that is distinct from that induced by a conventional agonist. researchgate.net

While direct comparative studies are limited, evidence suggests this unique conformation may favor coupling to canonical G-protein signaling pathways while being less effective at initiating the cascades that lead to ERK phosphorylation. nih.gov The activation of ERK by G-protein coupled receptors (GPCRs) can occur through multiple, complex pathways, some of which are G-protein independent and may involve proteins like β-arrestin. nih.govnih.govnii.ac.jp The ability of McNA343 to engage different regions of the M2 and M4 receptors for ERK1/2 activation further supports the idea that its signaling is pathway-specific. nih.gov This bitopic binding and resulting conformational stabilization at the M2 receptor likely leads to a signaling profile that is biased towards G-protein-mediated responses over other downstream pathways such as ERK phosphorylation. nih.govresearchgate.net

Pharmacological Applications and Therapeutic Potential of Mcna343

Central Nervous System Applications

McNA343's ability to preferentially stimulate M1 receptors in the CNS has made it instrumental in exploring the therapeutic potential of targeting this receptor for various neurological and psychiatric conditions. nih.gov

The M1 muscarinic receptor is densely expressed in brain regions critical for cognition, such as the cerebral cortex and hippocampus. Its activation is integral to learning and memory processes. The potential nootropic, or cognitive-enhancing, effects of M1 agonists like McNA343 are therefore a significant area of investigation.

Working memory, the ability to temporarily hold and manipulate information, is a key cognitive function heavily modulated by cholinergic signaling in the prefrontal cortex (PFC). The role of the M1 receptor in this process is complex. Research involving the direct application of McNA343 to the dorsolateral prefrontal cortex (DLPFC) in primates performing working memory tasks has yielded specific and nuanced findings. In one study, iontophoretic application of McNA343 resulted in the suppression of neuronal activity in the DLPFC. This finding highlights the intricate nature of M1 receptor modulation in cortical circuits, suggesting that its influence on working memory is not a simple case of universal enhancement but rather a precise tuning of neuronal firing.

Table 1: Effect of McNA343 on Primate Prefrontal Cortex Neuronal Activity During Working Memory Task
AgentApplication MethodBrain RegionObserved EffectPercentage of Neurons Significantly Affected
McNA343IontophoresisDorsolateral Prefrontal Cortex (DLPFC)Suppression of neuronal trial activity61%

A more established therapeutic potential for M1 agonists lies in their ability to reverse cognitive deficits. Deficiencies in cholinergic signaling are a known factor in age-related memory decline and in pathological conditions like Alzheimer's disease. Preclinical studies have demonstrated that systemic activation of M1 muscarinic receptors can effectively reverse age-related impairments in memory updating in mice. Furthermore, other M1-preferring agonists have been shown to rescue cognitive deficits induced by muscarinic antagonists like scopolamine (B1681570), a compound known to cause temporary amnesia. These findings support the hypothesis that compounds with the pharmacological profile of McNA343 could play a role in mitigating certain types of learning and memory impairments.

The functional selectivity of McNA343 for M1 and M4 receptors makes it a compound of interest for neuropsychiatric disorders where cholinergic dysfunction is implicated.

Alzheimer’s Disease: The cholinergic hypothesis of Alzheimer's disease posits that the degeneration of cholinergic neurons contributes significantly to the cognitive decline seen in patients. The M1 receptor, which is relatively preserved in the Alzheimer's brain, has emerged as a key therapeutic target. Activation of M1 receptors has been shown in preclinical models to not only improve cognitive function but also to modulate the underlying pathology of the disease. M1 agonism can promote the non-amyloidogenic processing of amyloid precursor protein (APP) and reduce the hyperphosphorylation of tau protein, two central hallmarks of Alzheimer's disease. While much of this research has been conducted with newer, more selective M1 agonists, the foundational evidence supports the therapeutic concept for compounds like McNA343.

Schizophrenia: Evidence suggests that dysfunction in M1 and M4 receptor signaling contributes to the positive, negative, and cognitive symptoms of schizophrenia. Activation of central M1 and M4 receptors is a validated therapeutic strategy. For instance, the M1/M4-preferring agonist xanomeline (B1663083) has demonstrated efficacy in reducing psychotic symptoms and improving cognition in clinical trials. Given McNA343's high efficacy at the M1 receptor and some activity at the M4 receptor, its pharmacological profile aligns with this therapeutic approach.

Table 2: Rationale for M1 Receptor Agonism in Neuropsychiatric Disorders
DisorderTherapeutic RationaleSupporting Preclinical/Clinical Evidence
Alzheimer’s DiseaseRestore cholinergic tone; Modulate APP processing away from amyloid-β production; Reduce tau hyperphosphorylation.M1 agonists rescue cognitive deficits in animal models; M1 activation decreases amyloid-β and phosphorylated tau levels in vitro and in vivo.
SchizophreniaModulate dopamine (B1211576) release in key brain circuits; Improve cognitive deficits associated with the disorder.M1/M4 agonists (e.g., xanomeline) show antipsychotic and pro-cognitive effects in clinical trials.

McNA343 has been utilized to investigate the central mechanisms of nausea and vomiting (emesis). The brainstem contains critical regions, such as the area postrema and the nucleus of the solitary tract, which form an emetic control center.

Research has definitively shown that the emetic properties of McNA343 are mediated through central M1 muscarinic receptors. In a key study using a feline model, the direct injection of McNA343 into the cerebral ventricles produced a dose-dependent emetic response. nih.gov This effect was significantly weakened or completely blocked by the prior administration of the M1-selective antagonist pirenzepine (B46924) or the non-selective antagonist atropine (B194438). nih.gov Conversely, antagonists for other neurotransmitter systems, such as dopamine, serotonin (B10506), and histamine, had no significant effect on McNA343-induced emesis. nih.gov This demonstrates that the emetic action is specifically initiated by the stimulation of M1 receptors within the brain's emetic nuclei. nih.gov

Modulation of Brainstem Emetic Nuclei

Anti-inflammatory and Immunomodulatory Effects

The compound McNA343, a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, has demonstrated notable anti-inflammatory and immunomodulatory properties in preclinical research, particularly within the context of inflammatory bowel disease (IBD). researchgate.netmdpi.com Its mechanism of action is primarily linked to the activation of cholinergic pathways that regulate immune responses. plos.orgnih.gov

Reduction of Inflammation and Oxidative Stress in Colitis Models

Studies utilizing animal models of colitis have been instrumental in elucidating the therapeutic potential of McNA343. The compound has shown efficacy in mitigating intestinal inflammation and the associated oxidative damage through various interconnected mechanisms. researchgate.netnih.gov

In an experimental model of ulcerative colitis induced by acetic acid in mice, treatment with McNA343 resulted in a significant reduction of intestinal damage. researchgate.netnih.gov The administration of the M1 muscarinic agonist led to marked improvements in several key inflammatory and oxidative stress markers. nih.gov

Key findings from this research demonstrated that McNA343 treatment decreased:

Macroscopic and microscopic lesion scores in the colon. nih.gov

Colonic wet weight, an indicator of edema and inflammation. nih.gov

Myeloperoxidase (MPO) activity, a marker for neutrophil infiltration. nih.gov

Levels of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Markers of oxidative stress, such as malondialdehyde (MDA) and nitrate/nitrite levels, while increasing levels of the antioxidant glutathione (B108866) (GSH). nih.gov

The expression of key inflammatory mediators at both the mRNA and protein levels, including nuclear factor kappa beta (NF-kB) and cyclooxygenase-2 (COX-2). nih.gov

The anti-inflammatory effects were confirmed to be mediated through the M1 mAChR, as the administration of pirenzepine, an M1 mAChR antagonist, blocked the therapeutic response. nih.gov These results suggest that the activation of peripheral colonic M1 mAChRs by compounds like McNA343 could be a promising strategy for managing ulcerative colitis. researchgate.netnih.gov

Effects of McNA343 in Acetic Acid-Induced Colitis Model

Parameter MeasuredEffect of McNA343 TreatmentReference
Intestinal Damage (Macroscopic & Microscopic)Significant Reduction nih.gov
Colonic Wet WeightDecrease nih.gov
Myeloperoxidase (MPO) ActivityDecrease nih.gov
Pro-inflammatory Cytokines (TNF-α, IL-1β)Decrease nih.gov
Oxidative Stress Markers (MDA, NO3/NO2)Decrease nih.gov
Antioxidant Marker (GSH)Increase nih.gov
Inflammatory Mediators (NF-kB, COX-2)Decrease nih.gov

Beyond its local effects in the colon, McNA343 influences systemic immune responses. Research using a dinitrobenzene sulfonic acid (DNBS)-induced colitis model has shown that central administration of McNA343 alters the function of splenic dendritic cells (DCs) and their subsequent interaction with T cells. plos.orgnih.gov Treatment with McNA343 led to a reduction in colonic inflammation, which was associated with decreased secretion of pro-inflammatory Th1/Th17 cytokines in both the colon and the spleen. plos.org

Specifically, the study found that McNA343 treatment modulated the cytokine release from splenic DCs and resulted in decreased priming of CD4+CD25− T cells. plos.org This suppression of splenic immune cell activation and the altered communication between DCs and T cells are considered important aspects of the compound's beneficial effects in experimental colitis. plos.org

The therapeutic efficacy of centrally administered McNA343 is critically dependent on an intact neural circuit connecting the brain to the spleen. plos.orgnih.gov Studies have demonstrated that the anti-inflammatory effects of McNA343 in colitis models were completely abolished in mice that had undergone either a vagotomy (transection of the vagus nerve) or a splenic neurectomy (transection of the splenic nerve). plos.orgnih.gov This evidence highlights that McNA343's mechanism involves the activation of a central "vagus nerve-to-spleen circuit" to control intestinal inflammation. nih.govnih.gov The vagus nerve acts in conjunction with the sympathetic splenic nerve to modulate immune cell activity within the spleen. researchgate.netnih.gov

The molecular mechanism underlying the modulation of splenic immune cells by the McNA343-activated neural circuit involves the alpha-7 nicotinic acetylcholine receptor (α7nAChR) and the nuclear factor-kappa B (NF-kB) signaling pathway. plos.orgnih.gov The cholinergic anti-inflammatory pathway relies on vagus nerve activity to regulate immune cell responses in the spleen through α7nAChR signaling. plos.orgnih.gov

In the context of experimental colitis, it was found that the modulation of cytokine release from splenic dendritic cells by McNA343 was mediated through α7nAChR. plos.org Activation of α7nAChR is known to inhibit the nuclear translocation and activity of NF-kB, a key transcription factor that drives the expression of numerous pro-inflammatory genes. nih.govnih.gov By activating this pathway, McNA343 ultimately leads to a downstream reduction in the production of inflammatory cytokines by splenic immune cells, thereby alleviating colitis. plos.org

Mechanistic Pathway of Centrally Administered McNA343 in Colitis

StepComponent/ProcessRole in Anti-inflammatory EffectReference
1Central McNA343 AdministrationInitiates the anti-inflammatory cascade plos.orgnih.gov
2Vagus Nerve ActivationTransmits efferent signals from the brain plos.orgnih.gov
3Splenic Nerve SignalingRelays the neural signal to the spleen plos.orgnih.gov
4α7nAChR Activation on Splenic DCsTriggers intracellular signaling in immune cells plos.org
5Inhibition of NF-kB PathwayReduces transcription of pro-inflammatory genes plos.orgnih.gov
6Decreased Pro-inflammatory CytokinesReduces overall inflammation in the colon and spleen plos.org

Cholinergic Anti-inflammatory Pathway

The collective findings on McNA343's effects in colitis models underscore its function as an activator of the cholinergic anti-inflammatory pathway (CAP). nih.gov This pathway represents a fundamental mechanism through which the nervous system regulates immune responses. nih.gov The CAP is an efferent, brain-to-immune signaling route where the vagus nerve, upon stimulation, releases acetylcholine. This neurotransmitter interacts with α7nAChR on immune cells, particularly macrophages and dendritic cells, primarily in the spleen, to inhibit the production and release of pro-inflammatory cytokines. mdpi.comnih.gov

By activating M1 muscarinic receptors, which in turn triggers this vagal-splenic neural circuit, McNA343 effectively harnesses the CAP to produce a potent anti-inflammatory effect. plos.orgnih.gov This regulation of systemic and intestinal inflammation via the CAP suggests its potential as a therapeutic target for inflammatory disorders like IBD. nih.govnih.gov

Cardiovascular System Effects

The compound McNA343 exhibits distinct effects on the cardiovascular system, primarily through its interaction with muscarinic acetylcholine receptors. Its actions differ significantly from most other quaternary muscarinic agonists, which typically induce bradycardia and hypotension. nih.gov

Selective Increase in Blood Pressure and Heart Rate In Vivo

McNA343 is recognized as a muscarinic ganglionic stimulant that produces a selective increase in blood pressure and heart rate when administered in vivo. nih.gov This effect is attributed to its action as a selective stimulant of muscarinic receptors in sympathetic ganglia, which are now known to be the M1 receptor subtype. researchgate.netnih.gov This stimulation explains the characteristic tachycardic (increased heart rate) effect of the drug. researchgate.net In studies on conscious dogs, intravenous injection of McNA343 resulted in a dose-related increase in heart rate. nih.gov This contrasts with the typical effects of muscarinic agonists, which include slowing of the heart rate. nih.gov

Table 1: Observed In Vivo Cardiovascular Effects of McNA343

Parameter Observed Effect Mediating Receptor (Primary)
Blood Pressure Increase nih.gov M1 (in sympathetic ganglia) researchgate.netnih.gov

| Heart Rate | Increase (Tachycardia) nih.govnih.gov | M1 (in sympathetic ganglia) researchgate.net |

Discrimination Between Muscarinic Receptor Subtypes in Tissues

McNA343 has been widely utilized as a pharmacological tool to differentiate between responses mediated by various muscarinic receptor subtypes, particularly distinguishing M1 receptor-mediated effects from those involving M2 or M3 receptors. researchgate.netnih.gov This functional selectivity is not due to a higher binding affinity for M1 receptors, but rather a higher efficacy (the ability to produce a response) at the M1 (and M4) subtypes. researchgate.netnih.gov

Research has shown that McNA343 is a partial agonist with similar affinity across all five muscarinic receptor subtypes. researchgate.netnih.gov However, its effects vary between tissues depending on the predominant receptor subtype. For instance, in binding experiments, McNA343 showed different behaviors in the cerebral cortex (mainly M1 and M4 receptors) compared to the heart (predominantly M2 receptors), highlighting its ability to discriminate between receptor subtypes in different tissues. nih.gov Studies in guinea pigs demonstrated that McNA343 acted as a full agonist at M2 receptors in the taenia caeci but exhibited no agonist action in the ileum, atria, bladder, or trachea under the tested conditions. nih.gov

Interaction with M2 Muscarinic Receptors in Heart

The interaction of McNA343 with M2 muscarinic receptors, the predominant subtype in the heart, is complex. nih.govwikipedia.org In the heart, high concentrations of McNA343 result in only partial inhibition of muscarinic antagonist binding, a finding consistent with allosteric behavior rather than simple competitive binding. nih.gov

Further research has revealed that McNA343 can bind to both the primary (orthosteric) binding site and a secondary (allosteric) site on the M2 receptor. researchgate.netnih.gov This has led to McNA343 being described as a "bitopic agonist". researchgate.netnih.gov This dual binding mechanism is distinct from that of other allosteric modulators like gallamine. researchgate.netnih.gov In functional experiments on guinea pig atria, the dissociation constant of McNA343 at muscarinic receptors was determined to be approximately 15.2 μM. nih.gov

Table 2: Interaction Characteristics of McNA343 with Cardiac M2 Receptors

Interaction Type Description Reference
Binding Behavior Allosteric and Orthosteric (Bitopic Agonist) nih.govresearchgate.netnih.gov
Effect on Antagonist Binding Partial inhibition at high concentrations nih.gov

| Dissociation Constant (Guinea Pig Atria) | ~15.2 μM | nih.gov |

Reversal of Bradycardia

The primary cardiovascular response to McNA343 is an increase in heart rate (tachycardia), which is the opposite of bradycardia (a slowed heart rate). nih.govresearchgate.net This effect is mediated by the stimulation of M1 receptors in sympathetic ganglia. researchgate.net In contrast, activation of the M2 muscarinic receptors in the heart is the mechanism that typically causes bradycardia. wikipedia.orgrthm.comnih.gov Therefore, McNA343 does not function as a direct reversal agent for bradycardia in the way a muscarinic antagonist like atropine does. heart.org However, under specific experimental conditions, its effects can be altered. One study noted that in the presence of an acetylcholinesterase inhibitor, McNA343 induced a significant bradycardia instead of its usual tachycardic effect in healthy rats. researchgate.net

Analgesic Properties

Muscarinic receptor activation is known to play a role in pain modulation, and specific agonists have been investigated for their antinociceptive effects. wjpmr.com

Peripheral Neuropathic Pain Management

Neuropathic pain arises from damage or dysfunction of the nervous system and is often challenging to treat. nih.govcmaj.ca Research into cholinergic modulation of pain has suggested a therapeutic potential for muscarinic agonists. Studies have indicated that the application of the putative M1 agonist McNA343 produced a dose-dependent antinociceptive (pain-blocking) effect in a tail-flick test, a model used to assess pain responses. wjpmr.com This suggests a potential role for M1 receptor stimulation in managing certain pain states, including those of neuropathic origin. wjpmr.com The M1 receptor's role is considered predominantly distinct in supraspinal (brain-level) cholinergic antinociception. wjpmr.com

Table 3: Analgesic Research Findings for McNA343

Experimental Model Effect Implied Mechanism

| Tail-flick test | Dose-dependent antinociception wjpmr.com | M1 receptor agonism wjpmr.com |

Antinociceptive Effects in Traumatic PNP Models

Recent studies have highlighted the potential of McNA343 in mitigating pain associated with traumatic peripheral neuropathic pain (PNP). Traumatic PNP can result from nerve compression or injury, such as that mimicked in animal models like chronic constriction injury (CCI) or sciatic nerve ligation.

Research has demonstrated that the activation of M1 muscarinic receptors can produce antinociceptive effects. Specifically, in a rat model of nerve injury, the administration of McNA343 into the anterior cingulate cortex, a brain region critical for pain perception, was found to dose-dependently alleviate mechanical hypersensitivity. This analgesic effect was shown to be mediated through the M1 receptor, as it was blocked by a selective M1 antagonist. Furthermore, the study indicated that this reduction in pain sensitivity involves the enhancement of GABAergic transmission, suggesting a complex mechanism of action within the central nervous system.

While direct studies on various traumatic PNP models are still emerging, these findings provide a strong rationale for further investigation into McNA343 as a potential therapeutic agent for neuropathic pain conditions.

Oncology Research

In the field of oncology, McNA343 has shown promise, particularly in the context of colorectal cancer. The research has focused on its ability to inhibit cancer cell growth and to enhance the efficacy of existing chemotherapy drugs.

Attenuation of Colon Cancer Cell Proliferation

Studies have revealed that McNA343 can effectively reduce the proliferation of human colon cancer cells in a dose-dependent manner. This inhibitory effect has been observed across different colon cancer cell lines, suggesting a potentially broad applicability. The mechanism behind this attenuation of cell growth is linked to the activation of the M1 muscarinic receptor.

M1R-Dependent Inhibition

The inhibitory action of McNA343 on colon cancer cell proliferation is directly dependent on the M1 muscarinic receptor (M1R). Evidence for this comes from experiments where the co-administration of a selective M1R inhibitor reversed the anti-proliferative effects of McNA343. researchgate.net This confirms that the therapeutic action of McNA343 in this context is mediated specifically through the M1R signaling pathway. researchgate.net

Potentiation of Chemotherapeutic Agents (e.g., 5-FU, Oxaliplatin)

A significant finding in oncology research is the ability of McNA343 to enhance the effectiveness of standard chemotherapeutic agents used in the treatment of colon cancer, such as 5-fluorouracil (B62378) (5-FU) and oxaliplatin. researchgate.net When combined with these drugs, McNA343 has been shown to augment the inhibition of colon cancer cell proliferation. researchgate.net This synergistic effect suggests that McNA343 could be used as an adjunct therapy to improve the outcomes of conventional chemotherapy regimens. researchgate.net

The table below summarizes the key findings related to the anti-proliferative effects of McNA343 in colon cancer cells.

Cell LineTreatmentKey Finding
H508McNA343Dose-dependent inhibition of cell proliferation.
H508McNA343 + M1R inhibitorReversal of the anti-proliferative effect of McNA343.
H508McNA343 + 5-FUAugmented inhibition of cell proliferation.
H508McNA343 + OxaliplatinAugmented inhibition of cell proliferation.

Other Potential Therapeutic Areas

Beyond pain and cancer, the pharmacological profile of McNA343 suggests its potential utility in other therapeutic areas, including metabolic disorders like diabetes.

Diabetes

The role of muscarinic receptors in regulating glucose homeostasis and insulin (B600854) secretion is an active area of research. While the M3 muscarinic receptor has been more extensively studied and identified as a key player in these processes, M1 receptors are also expressed in pancreatic islets. This co-expression raises the possibility that selective M1 agonists like McNA343 could have a role in modulating pancreatic beta-cell function. However, direct evidence from preclinical studies specifically investigating the effects of McNA343 on insulin secretion or glucose metabolism is currently limited. Therefore, the therapeutic potential of McNA343 in the context of diabetes remains a speculative but intriguing area for future investigation.

Sjogren's Syndrome

Sjogren's Syndrome is a systemic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, primarily the salivary and lacrimal glands, leading to symptoms of dry mouth (xerostomia) and dry eyes (keratoconjunctivitis sicca). mhmedical.comnih.govmsdmanuals.commassgeneral.org The management of Sjogren's Syndrome often involves symptomatic relief of dryness. nih.govrheumatology.org Muscarinic receptor agonists are a therapeutic class of interest due to their role in stimulating glandular secretion. nih.govresearchgate.net

The rationale for exploring muscarinic agonists in Sjogren's Syndrome stems from the critical role of M1 and M3 muscarinic acetylcholine receptors in salivary gland function. nih.govnih.gov Stimulation of these receptors leads to increased saliva production. nih.govresearchgate.net Current treatments for xerostomia in Sjogren's Syndrome, such as pilocarpine (B147212) and cevimeline, act as muscarinic agonists. nih.govresearchgate.netnih.gov

McNA343 is recognized as a selective agonist for the muscarinic M1 receptor. nih.gov The therapeutic potential of M1 receptor agonists is an area of scientific investigation for various conditions. nih.govnih.govnih.gov In the context of Sjogren's Syndrome, the stimulation of M1 receptors on salivary glands could theoretically enhance salivary secretion.

However, preclinical research has investigated the direct effects of McNA343 on salivary secretion. One study conducted on the rat sublingual gland aimed to characterize the muscarinic receptor subtype responsible for salivation. The findings from this study are summarized in the table below.

Effects of Muscarinic Agonists on Salivary Secretion in Rat Sublingual Gland
CompoundEffect on SalivationConclusion from Study
Carbachol (B1668302)Elicited a long-lasting flow of saliva in a dose-dependent manner.Acts as a potent agonist for salivary secretion.
McNA343Did not elicit any significant salivation, even at high doses.Suggests M1 receptor agonism alone may not be sufficient to induce significant salivation from the sublingual gland in this model.
Data from a study characterizing muscarinic receptor subtypes in rat salivary secretion. researchgate.net

The study concluded that the muscarinic receptors mediating saliva secretion from the rat sublingual gland are predominantly of the M3 subtype. researchgate.net This finding suggests that while M1 receptors are present in salivary glands, direct stimulation by McNA343 did not translate into a significant secretomotor response in this particular preclinical model. researchgate.net

Further research would be necessary to fully elucidate the potential role, if any, of McNA343 or other selective M1 agonists in the complex pathophysiology of Sjogren's Syndrome, particularly considering the autoimmune and inflammatory components of the disease. mhmedical.comjci.orgimrpress.com

Preclinical and in Vivo Study Methodologies with Mcna343

Animal Models Utilized

McNA343 has been investigated in several animal models to understand its effects on biological systems. The majority of this research has been conducted in rodents, with some studies extending to larger animals like cats and dogs.

Research involving McNA343 has predominantly used rodent models, such as mice and rats, to investigate its pharmacological properties. nih.govnih.gov Studies have also been conducted in cats and dogs to explore its effects on various physiological parameters. nih.govresearchgate.net

In anesthetized cats, intravenous administration of McNA343 has been shown to produce miosis, or constriction of the pupil. nih.gov This effect was found to be sensitive to atropine (B194438), indicating a muscarinic receptor-mediated mechanism. Further investigation suggested that this pupillary constriction is likely due to the direct stimulation of M3 muscarinic receptors on the iris sphincter, rather than M1 receptors. nih.gov

In conscious dogs equipped with an ileal Thiry fistula, intravenous injection of McNA343 resulted in a dose-related inhibition of intestinal phasic contractile activity and an increase in heart rate. researchgate.net The inhibitory effect on intestinal motility was antagonized by the M1-selective antagonist pirenzepine (B46924), suggesting the involvement of M1-muscarinic receptors in this response. researchgate.net The compound's effect on heart rate, a tachycardia, was also determined to be a result of muscarinic receptor activation. researchgate.net

No preclinical studies utilizing shrews in the investigation of McNA343 have been identified in the reviewed literature.

McNA343 has been evaluated in a murine model of ulcerative colitis induced by acetic acid. nih.gov In this model, the administration of acetic acid into the colon of mice leads to acute inflammation, mimicking aspects of human ulcerative colitis. nih.gov

One study investigated the anti-inflammatory effects of McNA343 in mice with 6% acetic acid-induced colitis. nih.gov The treatment with McNA343 demonstrated a significant reduction in several markers of intestinal inflammation and oxidative stress. nih.gov The key findings from this research are summarized in the table below.

Table 1: Effects of McNA343 in Acetic Acid-Induced Colitis in Mice

Parameter Assessed Finding with McNA343 Treatment
Macroscopic and Microscopic Lesion Scores Significant reduction in intestinal damage. nih.gov
Colonic Wet Weight Decrease in weight, indicating reduced edema. nih.gov
Myeloperoxidase (MPO) Activity Decreased activity, suggesting reduced neutrophil infiltration. nih.gov
Pro-inflammatory Cytokines (IL-1β, TNF-α) Lowered concentrations of these inflammatory mediators. nih.gov
Oxidative Stress Markers (GSH, MDA, NO3/NO2) Modulation of markers, indicating a reduction in oxidative stress. nih.gov
Inflammatory Mediators (IKKα, NF-κB, COX-2) Decreased mRNA and protein expression. nih.gov

These findings suggest that the activation of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) by McNA343 is involved in mitigating the pro-inflammatory effects in this experimental colitis model. nih.gov The anti-inflammatory response was blocked by the M1 mAChR antagonist pirenzepine, further supporting the role of the M1 receptor in this process. nih.gov

No studies were identified that have utilized McNA343 in dinitrobenzene sulfonic acid (DNBS)-induced colitis models.

Scopolamine (B1681570) is a muscarinic receptor antagonist that is widely used to induce transient cognitive impairment in animal models, particularly deficits in learning and memory. nih.gov This model is often employed to screen for potential therapeutic agents for cognitive disorders like Alzheimer's disease. researchgate.net The administration of scopolamine blocks cholinergic neurotransmission, leading to memory deficits. nih.gov

Despite the established use of scopolamine to induce cognitive deficits and the known pro-cognitive effects of M1 muscarinic receptor agonists, no specific studies have been found that investigate the effects of McNA343 in scopolamine-induced cognitive impairment models.

Several rodent models are utilized to study peripheral neuropathic pain, which results from damage to the peripheral nervous system. These models aim to replicate the chronic pain states observed in humans. Common models include:

Chronic Constriction Injury (CCI): This model involves the loose ligation of the sciatic nerve, leading to inflammation and nerve compression. nih.gov

Partial Sciatic Nerve Ligation (PSL): In this model, a portion of the sciatic nerve is tightly ligated, resulting in a partial nerve injury. nih.gov

Spinal Nerve Ligation (SNL): This model involves the tight ligation of specific spinal nerves (commonly L5 and L6). nih.gov

These models produce behavioral signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat). nih.gov While M1 muscarinic receptor agonists have been investigated for their potential antinociceptive effects in pain models, there is no specific research available on the use of McNA343 in CCI, PSL, or SNL models of peripheral neuropathic pain. wjpmr.com

The Y-maze and passive avoidance tests are behavioral paradigms commonly used to assess learning and memory in rodents.

Y-Maze Test: This test is used to evaluate spatial working memory. It is based on the innate tendency of rodents to explore novel environments. The maze consists of three identical arms, and the sequence of arm entries is recorded to determine the percentage of spontaneous alternations, which reflects short-term memory. nih.govnih.gov

Passive Avoidance Test: This is a fear-motivated test used to assess long-term memory. Animals learn to avoid an environment where they previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the aversive compartment is used as a measure of memory retention. researchgate.netresearchgate.net

While these tests are standard for evaluating the effects of compounds on memory, no studies have been identified that specifically report the use of McNA343 in either the Y-maze or passive avoidance tests for memory assessment.

Rodent Models (e.g., Mice, Rats, Cats, Dogs, Shrews)

Cellular Models and Assays

In vitro studies using various cellular models and assays have been instrumental in characterizing the interaction of McNA343 with muscarinic receptors. These studies have helped to define its receptor subtype selectivity and functional activity.

Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO hM1 cells) have been utilized in receptor alkylation experiments to investigate the binding kinetics of McNA343. researchgate.net These studies have provided insights into how McNA343 interacts with the M1 receptor at a molecular level. researchgate.net

In addition to engineered cell lines, McNA343 has been studied in human cancer cell lines. In H508 human colon cancer cells, which endogenously express muscarinic receptors, McNA343 has been shown to progressively reduce cell proliferation. researchgate.net This effect was attenuated by inhibiting EGFR and p38 MAPK activation, suggesting the involvement of these signaling pathways in the antiproliferative action of McNA343. researchgate.net

Table 2: Cellular Models and Assays Used in McNA343 Research

Cellular Model/Assay Purpose of Use Key Findings
CHO hM1 Cells To study receptor binding kinetics. researchgate.net Elucidated the interaction of McNA343 with the M1 muscarinic receptor. researchgate.net
H508 Human Colon Cancer Cells To investigate effects on cell proliferation. researchgate.net McNA343 reduced cell proliferation. researchgate.net
Receptor Alkylation Experiments To measure the rate of receptor inactivation. researchgate.net Provided detailed information on the binding mechanism of McNA343. researchgate.net
Cell Proliferation Assays To quantify the effect on cancer cell growth. researchgate.net Demonstrated the antiproliferative effects of McNA343. researchgate.net

Chinese Hamster Ovary (CHO) Cells Expressing Human Muscarinic Receptors

Chinese Hamster Ovary (CHO) cells are a cornerstone in the study of receptor pharmacology due to their limited expression of endogenous receptors, making them an ideal system for expressing and characterizing cloned human muscarinic receptors. In the context of McNA343 research, CHO cells stably expressing the human M1 muscarinic receptor have been utilized to investigate the compound's binding kinetics and functional activity.

A key experimental approach involves incubating these engineered CHO cells with McNA343 and observing the subsequent effects on intracellular signaling pathways. One notable study investigated how McNA343 inhibited the alkylation of the M1 muscarinic receptor by its nitrogen mustard derivative and that of acetylcholine (ACh) to determine whether its interaction is allosteric or orthosteric. In these experiments, unalkylated receptors were measured using [3H]N-methylscopolamine. The findings from these studies suggest that McNA343 and its nitrogen mustard derivative interact competitively with ACh and N-methylscopolamine at the orthosteric site on the M1 muscarinic receptor.

Human Colon Cancer Cell Lines (H508, HT-29, HCT116)

The investigation of McNA343's effects on human colon cancer cell lines has provided insights into the role of muscarinic receptors in cancer cell proliferation. The cell lines H508, HT-29, and HCT116 have been employed in these studies. The methodology typically involves treating the cancer cells with varying concentrations of McNA343 and subsequently measuring cell proliferation over a period of several days.

Research has demonstrated that selective activation of M1 muscarinic receptors by McNA343 can attenuate the proliferation of these human colon cancer cells. A dose-dependent inhibition of cell proliferation was observed across the different cell lines. The half-maximal effective concentration (EC50) for this inhibitory action varied among the cell lines, indicating potential differences in M1 receptor expression or downstream signaling pathways.

Table 1: EC50 Values of McNA343 for Inhibition of Human Colon Cancer Cell Proliferation

Cell LineEC50 (µM)
HCT1167.89
H508136.8
HT-29548.1

T Lymphocytes (Jurkat Cells)

Jurkat cells, an immortalized line of human T lymphocytes, are a widely used in vitro model to study T cell signaling and activation. While Jurkat cells are known to express muscarinic acetylcholine receptors, making them a theoretically relevant model for studying the effects of muscarinic agonists like McNA343, a comprehensive review of the available scientific literature did not yield specific studies that have utilized Jurkat cells to investigate the direct effects of McNA343. Therefore, while the potential for such studies exists, there is no current data to report on the specific methodologies or findings of McNA343 in this cell line.

Homogenates of Rat Heart and Cerebral Cortex

To understand the tissue-specific interactions of McNA343, researchers have utilized homogenates of rat heart and cerebral cortex. This methodology allows for the study of receptor binding in a more complex environment than isolated cell lines. In these experiments, the binding of McNA343 to muscarinic receptors is assessed and compared between the two tissue types.

Studies have revealed that McNA343 behaves as a competitive agonist in binding to muscarinic receptors in the cerebral cortex. In contrast, its interaction with myocardial muscarinic receptors is not competitive, although it retains features of agonist binding. This suggests a differential interaction of McNA343 with muscarinic receptor subtypes or a variation in the receptor environment between the brain and the heart.

In Vitro and Ex Vivo Experimental Approaches

Receptor Alkylation Experiments

Receptor alkylation experiments are a powerful tool to investigate the nature of ligand-receptor interactions. These studies provide insights into whether a compound binds to the same site as the endogenous ligand (orthosteric site) or to a different site (allosteric site).

Nitrogen mustard derivatives of ligands, such as acetylcholine mustard, are used to irreversibly bind to and block receptors. In the context of McNA343 research, a nitrogen mustard analog of the compound has been synthesized and utilized. The experimental design involves incubating the M1 muscarinic receptor (expressed in CHO cells) with acetylcholine mustard in the presence and absence of McNA343. The rate of receptor alkylation by acetylcholine mustard is then measured.

Binding Assays (e.g., [3H]NMS binding)

Binding assays are fundamental in determining the affinity and behavior of McNA343 at muscarinic receptors. A common method involves the use of radiolabeled antagonists, such as [3H]N-methylscopolamine ([3H]NMS), to measure the displacement by McNA343. nih.gov Studies have utilized [3H]NMS binding assays in various preparations, including intact Chinese hamster ovary (CHO) cells expressing the human M2 muscarinic receptor (hM2) and in a mixture of tissues containing M1-M4 receptor subtypes. nih.govnih.gov

In these competitive binding experiments, the ability of McNA343 to displace the radioligand from the receptor indicates its affinity for the binding site. nih.gov For instance, research has measured the specific binding of 1 nM [3H]NMS in the presence of varying concentrations of McNA343 in intact CHO hM2 cells. nih.gov Another approach has been to use both an antagonist radioligand, [3H]NMS, and an agonist radioligand, [3H]Oxotremorine-M ([3H]OXO-M), to compare the affinities of various muscarinic drugs. nih.gov In such assays, McNA343 was found to have similar affinities for the sites labeled by both [3H]NMS and [3H]OXO-M. nih.gov These binding studies are crucial for quantifying the interaction between McNA343 and different receptor subtypes. nih.govnih.gov

Competitive and Allosteric Behavior in Different Tissues

The interaction of McNA343 with muscarinic receptors is complex, exhibiting both competitive and allosteric behaviors that appear to be tissue- and receptor subtype-dependent. nih.gov In binding experiments conducted on cerebral cortex, a tissue rich in M1 and M4 receptors, high concentrations of McNA343 were able to completely displace [3H]NMS binding, which is indicative of competitive behavior. nih.gov

Conversely, in the heart, which predominantly expresses M2 receptors, McNA343 caused only partial inhibition of [3H]NMS binding. nih.gov This pattern is consistent with allosteric behavior, where the compound binds to a site on the receptor that is distinct from the primary (orthosteric) binding site. nih.govnih.gov Further evidence for an allosteric interaction at the M2 receptor comes from observations that high concentrations of McNA343 can slow the dissociation rate of [3H]NMS from the receptor. nih.gov This suggests that McNA343 can occupy an allosteric site and "trap" the primary ligand. nih.gov Consequently, McNA343 has been described as a "bitopic agonist" because it can bind to both the orthosteric and an allosteric site on the M2 receptor. nih.gov However, other studies have also shown that McNA343 can competitively protect the M2 receptor from irreversible alkylation, indicating a direct interaction at the orthosteric site as well. researchgate.net

Functional Assays for Receptor Activation and Signaling

Functional assays are employed to characterize the physiological response following McNA343 binding to muscarinic receptors. These assays measure the activation and signaling cascades initiated by the compound. McNA343 is known to be a partial agonist at muscarinic acetylcholine receptors, with a selective action that stems from its higher efficacy at the M1 and M4 receptor subtypes compared to M2 and M3 subtypes. nih.gov

The functional selectivity of McNA343 has been demonstrated in various tissue preparations. For example, M1-mediated responses elicited by McNA343 have been studied through the relaxation of the isolated rat duodenum and the inhibition of twitch contractions in the rabbit vas deferens. nih.gov The compound's ability to selectively stimulate M1 receptors is not based on a greater affinity for this subtype, but rather its higher efficacy in activating it. nih.gov The functional response to McNA343 is also dependent on factors such as receptor density in the specific tissue and the efficiency of coupling between receptor activation and the downstream cellular response. nih.gov

Measurement of ERK1/2 and p38 MAPK Phosphorylation

To investigate the intracellular signaling pathways activated by McNA343, researchers measure the phosphorylation of key downstream kinases. Among these are the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (p38 MAPK), which are involved in a wide range of cellular processes. researchgate.net

Immunoblotting techniques are used to demonstrate that M1 receptor activation by McNA343 leads to changes in the phosphorylation, and thus activation, of ERK1/2 and p38 MAPK. researchgate.net Studies involving mutagenesis of M2 and M4 receptors suggest that McNA343 utilizes different regions on these two receptor subtypes to bring about the activation of ERK1/2. nih.gov This highlights the complexity of the signaling pathways initiated by McNA343, which can vary depending on the specific receptor subtype it interacts with. nih.gov

cAMP Production and Phosphatidylinositol Hydrolysis Assays

Further elucidation of McNA343's signaling properties comes from assays measuring second messengers, such as cyclic AMP (cAMP) and products of phosphatidylinositol (PI) hydrolysis. While some studies on M2 receptors have suggested a biased signaling behavior where related compounds stimulate GTPγS binding without affecting cAMP accumulation, more direct evidence for McNA343's action comes from PI hydrolysis assays. researchgate.net

The potency and efficacy of McNA343 in stimulating PI hydrolysis have been investigated in CHO cells transfected with M1 and M3 muscarinic receptor genes. nih.gov In cells expressing the M1 receptor, McNA343 demonstrated significant efficacy, increasing PI hydrolysis by 9-fold over basal levels. nih.gov In contrast, its effect in cells expressing the M3 receptor was much weaker, eliciting only a 2-fold increase. nih.gov This apparent selectivity for activating PI hydrolysis via M1 receptors underscores its functional preference for this subtype. nih.gov

Stimulation of Phosphoinositide (PI) Hydrolysis by McNA343 and Carbamylcholine (B1198889) (CBC) nih.gov
CompoundReceptor SubtypeMaximal Stimulation (Fold over Basal)EC50 Value (μM)
McNA343m194.3
CBCm1174.2
McNA343m32-
CBCm311-

Cell Proliferation Assays

The effect of McNA343 on cell growth has been investigated using cell proliferation assays, particularly in the context of cancer research. Studies on human colon cancer cell lines have shown that selective activation of M1 receptors can inhibit cell proliferation. researchgate.net In vitro experiments demonstrated that McNA343 dose-dependently inhibits the proliferation of colon cancer cells. researchgate.net

For example, when H508 colon cancer cells were incubated with increasing concentrations of McNA343 for five days, a clear reduction in cell proliferation was observed. nih.gov This anti-proliferative effect was shown to be reversible; cells washed and re-incubated in media without McNA343 resumed growth. nih.gov Importantly, this effect was not due to cellular toxicity, as confirmed by measurements of lactate (B86563) dehydrogenase (LDH) release. nih.gov Furthermore, the inhibitory action of McNA343 on cell proliferation was significantly reversed by pre-treating the cells with a selective M1 receptor inhibitor, confirming the involvement of this specific receptor subtype. nih.gov

Cytokine Secretion Measurement

The anti-inflammatory properties of McNA343 have been assessed by measuring its effect on the secretion of pro-inflammatory cytokines. nih.govresearchgate.net In an experimental mouse model of ulcerative colitis, treatment with McNA343 resulted in a significant reduction in the concentration of pro-inflammatory cytokines in the colon. nih.gov

Specifically, the levels of key inflammatory mediators such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) were decreased following McNA343 administration. nih.govresearchgate.net This anti-inflammatory effect was linked to the activation of the M1 muscarinic acetylcholine receptor, as the administration of an M1 antagonist blocked the beneficial response. nih.gov These findings suggest that McNA343's activation of the M1 receptor can modulate the immune response and reduce inflammation. nih.govmedchemexpress.com

Computational and Structural Biology Approaches

Computational and structural biology methods have been instrumental in elucidating the molecular interactions between McNA343 and its target receptors. These approaches provide a detailed view of the binding modes and the conformational changes that underpin the compound's pharmacological activity.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking studies have been employed to predict the binding orientation of McNA343 within the orthosteric and allosteric sites of muscarinic receptors. These computational models are often built using homology modeling, based on the crystal structures of related G-protein coupled receptors (GPCRs) like bovine rhodopsin or other muscarinic receptor subtypes. For instance, in silico docking of McNA343 into the M2 receptor model has provided insights into its bitopic nature, suggesting simultaneous interaction with both the orthosteric and allosteric pockets. nih.gov

Molecular dynamics (MD) simulations further refine the static picture provided by molecular docking, offering a dynamic view of the ligand-receptor complex over time. core.ac.uk These simulations can reveal the stability of the binding pose, the flexibility of the receptor, and the specific atomic interactions that are crucial for ligand recognition and receptor activation. Although specific MD simulation studies exclusively focused on McNA343 are not extensively detailed in the provided context, the application of such methods to other muscarinic receptor ligands demonstrates their potential. researchgate.net Accelerated molecular dynamics, for example, has been used to simulate the binding pathways of ligands to the M3 muscarinic receptor, highlighting metastable binding sites. core.ac.uk Such computational approaches could elucidate the nuanced ways in which McNA343 engages with M2 and M4 receptors, potentially explaining its functional selectivity.

Mutagenesis Studies

Site-directed mutagenesis has been a key experimental strategy to validate the predictions from computational models and to identify the specific amino acid residues that are critical for the binding and activity of McNA343.

Mutagenesis studies on the M2 muscarinic receptor have revealed that McNA343 interacts with residues in both the orthosteric and allosteric binding sites. A key finding is that mutations of certain residues that are critical for the activity of orthosteric agonists have a surprisingly limited effect on the functional response to McNA343. nih.gov Conversely, mutations of specific residues that affect the binding of allosteric modulators have been shown to enhance the activity of McNA343. nih.gov

The trimethylammonium group of McNA343 is thought to interact with a highly conserved aspartic acid residue in the orthosteric pocket of the M2 receptor. researchgate.net More specifically, studies involving mutations in transmembrane helices 3 and 6 (TM3 and TM6), which form part of the orthosteric site, have been shown to impact the binding and function of bitopic ligands like McNA343. nih.gov One such critical orthosteric residue identified is Tyrosine 104 (Y1043.33). nih.gov

In the allosteric site, which is located in the extracellular vestibule of the receptor, residues within the second extracellular loop (E2 loop) and the tops of transmembrane helices 2 and 7 (TM2 and TM7) are implicated in the action of McNA343. nih.govvub.ac.be A key residue in this region is Tyrosine 177 (Y177), and its mutation to alanine (B10760859) (Y177A) has been shown to unmask ligand-selective and signaling pathway-selective effects, highlighting its importance in the allosteric interaction of McNA343. nih.gov

Receptor Site Residue Location Effect of Mutation on McNA343 Activity
M2OrthostericY1043.33TM3Affects binding and function
M2AllostericY177E2 LoopUnmasks ligand-selective and pathway-selective effects

While detailed comparative mutagenesis studies of McNA343 on M2 and M4 receptors are not extensively documented in the provided search results, existing evidence strongly suggests that McNA343 utilizes different regions of these two receptor subtypes to elicit its effects. researchgate.net This differential interaction is believed to be a key determinant of its functional selectivity, particularly in downstream signaling pathways such as the activation of ERK1/2. researchgate.net

Studies on M2 receptor mutants have shown a distinct pattern of effects on McNA343 activity compared to traditional orthosteric agonists. nih.gov For the M4 receptor, which is also a target for McNA343, it is understood that allosteric modulators can bind to a site that overlaps with that of prototypical allosteric ligands. nih.gov Given McNA343's bitopic nature, it is plausible that variations in the amino acid residues within the allosteric sites of M2 and M4 receptors contribute to the observed differences in its functional profile. A direct comparison of the effects of identical mutations in both M2 and M4 receptors would be necessary to precisely map the differential binding determinants for McNA343.

Synthesis and Derivatization Strategies for Mcna343 and Analogs

Chemical Synthesis Procedures

The chemical structure of McNA343, 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride, consists of a 3-chlorophenylcarbamate moiety linked to a trimethylammonium group via a 2-butyne (B1218202) chain. The synthesis of such compounds generally involves multi-step procedures. A plausible synthetic route, inferred from the synthesis of analogous muscarinic agents and derivatives, would involve the coupling of key intermediates.

One potential strategy would begin with the synthesis of the propargyl alcohol precursor, 4-(trimethylammonio)-2-butyn-1-ol. This could then be reacted with 3-chlorophenyl isocyanate to form the carbamate (B1207046) linkage. Alternatively, 3-chlorophenylaniline could be reacted with a chloroformate derivative of 4-(trimethylammonio)-2-butyn-1-ol. The final step would involve the formation of the quaternary ammonium (B1175870) salt.

The synthesis of related compounds often utilizes coupling reagents to facilitate the formation of ester or amide bonds. For instance, the synthesis of nitrogen mustard derivatives has employed reagents like N,N′-dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) to create amide linkages. uni-regensburg.de Similar principles of coupling and functional group manipulation are central to the synthesis of McNA343 and its analogs.

Nitrogen Mustard Derivatives (e.g., BR384) and Their Characterization

To investigate the binding site and interaction of McNA343 with muscarinic receptors, irreversible ligands have been developed, most notably the nitrogen mustard derivative BR384 (4-[(2-bromoethyl)methyl-amino]-2-butynyl N-(3-chlorophenyl)carbamate). nih.gov Nitrogen mustards are a class of alkylating agents that can form covalent bonds with biological macromolecules. iomcworld.org

The synthesis of BR384 involves replacing the trimethylammonium head of McNA343 with a (2-bromoethyl)methylamino group. This derivative, upon cyclization in solution, forms a highly reactive aziridinium (B1262131) ion. This ion is structurally analogous to the quaternary ammonium of McNA343 and allows it to bind to the muscarinic receptor. nih.govresearchgate.net Following this initial reversible binding, the aziridinium ion undergoes a nucleophilic attack by a residue in the receptor's binding pocket, forming a stable, covalent bond. This process effectively and irreversibly alkylates the receptor. nih.gov

The characterization of BR384 has been primarily functional, focusing on its effects on receptor binding. Studies using Chinese hamster ovary (CHO) cells expressing human M2 muscarinic receptors have demonstrated that BR384 causes irreversible receptor alkylation. nih.gov The kinetics of this alkylation follow a two-step process: a rapid initial equilibrium binding followed by a slower, first-order covalent linkage. nih.govnih.gov By observing how other ligands protect the receptor from this irreversible alkylation, researchers can determine the nature of their interaction. For example, McNA343 and acetylcholine (B1216132) were found to competitively protect the M2 receptor from alkylation by BR384, indicating they share the same binding site. nih.govresearchgate.net

Table 1: Comparison of McNA343 and its Nitrogen Mustard Derivative BR384

Feature McNA343 BR384
Chemical Name 4-[[[(3-Chlorophenyl)amino]carbonyl]oxy]-N,N,N-trimethyl-2-butyn-1-aminium chloride 4-[(2-bromoethyl)methyl-amino]-2-butynyl N-(3-chlorophenyl)carbamate
Receptor Binding Reversible Irreversible (covalent)
Active Form Quaternary ammonium ion Aziridinium ion (formed in situ)

| Primary Use | Pharmacological agonist | Tool for receptor binding site analysis |

Hemi-ligands Based on McNA343 Structure

The structure of McNA343 suggests it may interact with more than one site on the muscarinic receptor, a concept known as bitopic agonism. nih.gov To explore this, studies have investigated "hemi-ligands," which are smaller molecules that represent distinct parts of the McNA343 structure. nih.gov

The two primary hemi-ligands of McNA343 are:

The 3-chlorophenylcarbamate moiety: Represented by its ethyl and methyl esters.

The trimethylammonium head: The quaternary ammonium group responsible for the primary interaction with the orthosteric binding site. nih.gov

Research has shown that these hemi-ligands have distinct pharmacological properties. The esters of 3-chlorophenylcarbamate act as allosteric modulators, meaning they bind to a site on the receptor that is different from the primary acetylcholine binding site (the orthosteric site). nih.gov In contrast, the trimethylammonium fragment behaves as a typical muscarinic agonist, presumably interacting with the orthosteric site, specifically with key residues like aspartic acid 103 in the M2 receptor. nih.gov

The fact that these two components, connected by a butyne linker in the intact McNA343 molecule, have distinct binding modes provides strong evidence for its bitopic nature. It suggests that McNA343 simultaneously engages both the orthosteric site and an allosteric site, which may contribute to its unique pharmacological profile and receptor subtype selectivity. nih.govnih.gov

Structure-Activity Relationship Studies of McNA343 Derivatives

Structure-activity relationship (SAR) studies of McNA343 and its derivatives have been crucial in elucidating its mechanism of action and selectivity. The selectivity of McNA343 is not due to a higher affinity for M1 receptors, but rather a greater efficacy, or ability to activate the receptor, at the M1 and M4 subtypes compared to M2 and M3 subtypes. researchgate.netnih.gov

Key findings from SAR studies include:

The Role of the Quaternary Ammonium Group: The use of the nitrogen mustard derivative BR384 confirmed that the trimethylammonium end of McNA343 interacts with the orthosteric binding site. nih.govnih.gov The competitive protection from BR384 alkylation by both McNA343 and acetylcholine strongly supports that they bind to the same location. nih.gov This interaction is fundamental to the molecule's agonist activity.

The Importance of the 3-Chlorophenylcarbamate Moiety: Hemi-ligand studies demonstrated that this part of the molecule interacts with an allosteric site. nih.gov This dual interaction is a key feature of bitopic ligands, which can confer higher subtype selectivity compared to purely orthosteric ligands. nih.gov

Impact of Structural Modifications: The conversion of the reversible agonist McNA343 into the irreversible alkylating agent BR384 is a prime example of how modifying a specific functional group (the ammonium head) can dramatically alter the compound's pharmacological properties while retaining its affinity for the same binding site. nih.gov This derivatization created a powerful tool for analyzing ligand-receptor interactions.

Table 2: Key Structural Components of McNA343 and Their Function

Structural Component Inferred Function Evidence From Derivatives
Trimethylammonium Group Binds to the orthosteric site; responsible for agonist activity. Competitive interaction with acetylcholine and irreversible binding of BR384 at the same site. nih.govnih.gov
3-Chlorophenylcarbamate Group Binds to an allosteric site; modulates receptor activity and selectivity. Hemi-ligand studies show this moiety acts as an allosteric modulator. nih.gov

| 2-Butyne Linker | Connects the orthosteric and allosteric binding moieties, enabling bitopic interaction. | The distinct activities of the separated hemi-ligands support the role of the linker in the intact molecule. nih.gov |

Challenges and Future Directions in Mcna343 Research

Refinement of Receptor Selectivity and Subtype Discrimination

A significant challenge in McNA343 research lies in achieving true receptor subtype selectivity beyond differential efficacy. While McNA343 exhibits relatively high efficacy at M₁ receptors, leading to its use in distinguishing M₁-mediated responses from those of M₂ or M₃ subtypes, its similar affinity across all five subtypes limits its precision as a selective tool. nih.govresearchgate.net The orthosteric binding site, where classical agonists like acetylcholine (B1216132) bind, is highly conserved across muscarinic receptor subtypes, making the development of affinity-based selective orthosteric agonists challenging. researchgate.net Future research efforts are directed towards strategies to enhance the selectivity of McNA343 or its derivatives, potentially through targeting allosteric sites or designing ligands that exploit subtle structural differences between subtypes to achieve greater discrimination.

Understanding Biased Agonism and Its Therapeutic Implications

McNA343 has been identified as a biased agonist, a class of ligands that can selectively activate specific downstream signaling pathways coupled to a receptor. researchgate.netcas.cz This is a critical area of research because different signaling pathways mediated by the same receptor can be responsible for distinct cellular responses, including desired therapeutic effects and unwanted side effects. researchgate.netcas.cz Studies have shown that McNA343 can exhibit signaling bias, for instance, demonstrating a preference for G-protein-mediated signaling (specifically Gαq recruitment at the M₁ receptor) over pathways like ERK phosphorylation or β-arrestin recruitment at certain muscarinic subtypes. researchgate.netmdpi.com Understanding the molecular mechanisms underlying this biased agonism is a key future direction. researchgate.netcas.cz Unraveling how McNA343 stabilizes specific receptor conformations that favor coupling to particular intracellular effectors could inform the design of novel biased agonists with improved therapeutic profiles and potentially reduced side effects. researchgate.netcas.cznih.gov

Exploring Novel Allosteric Sites and Their Modulation

Beyond binding to the orthosteric site, research indicates that McNA343 can also interact with allosteric sites on muscarinic receptors, particularly the M₂ subtype, classifying it as a "bitopic agonist". nih.govresearchgate.netnih.govresearchgate.net This allosteric interaction is distinct from that of classical allosteric modulators like gallamine. nih.govresearchgate.net Allosteric sites are topographically separate from the orthosteric site and can modulate the receptor's response to orthosteric ligands. researchgate.net Targeting allosteric sites offers a promising avenue for developing ligands with enhanced subtype selectivity, as these sites tend to be less conserved across receptor subtypes than the orthosteric site. researchgate.netresearchgate.netnih.gov Future research aims to fully characterize the allosteric binding sites that McNA343 interacts with, understand the nature of these interactions, and explore the potential for developing novel allosteric modulators or bitopic ligands based on the McNA343 structure to achieve fine-tuned control over muscarinic receptor activity. nih.govresearchgate.netnih.gov

Development of McNA343 Analogs with Improved Pharmacological Profiles

The development of analogs of McNA343 is a crucial step in overcoming its limitations and enhancing its therapeutic potential. By modifying the chemical structure of McNA343, researchers aim to create compounds with improved receptor subtype selectivity, optimized biased signaling profiles, enhanced potency, and favorable pharmacokinetic properties. Studies involving hemi-ligands based on the McNA343 structure, such as ethyl and methyl esters of 3-chlorophenylcarbamate, have shown allosteric modulator activity, while the trimethylammonium moiety acts as an agonist. nih.gov This suggests that linking these components, as in the intact McNA343 molecule, facilitates simultaneous interaction with both orthosteric and allosteric sites. nih.gov Comparing the binding modes and activities of McNA343 analogs with variations in the linker or the carbamate (B1207046)/ammonium (B1175870) groups can provide valuable insights into the structural determinants of receptor interaction and functional selectivity, guiding the rational design of next-generation muscarinic ligands.

Integration of Computational and Experimental Approaches for Drug Design

The complexity of muscarinic receptor pharmacology and the need for highly selective and biased ligands necessitate the integration of computational and experimental approaches in drug design efforts related to McNA343. Computational methods, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analysis, can provide valuable insights into the binding interactions of McNA343 and its analogs with muscarinic receptor subtypes and their allosteric sites. mdpi.comnih.govmdpi.comresearchgate.netsilicos-it.be Molecular docking studies, for instance, have been used to investigate the binding mechanism of McNA343 and understand its signaling bias at the M₁ receptor, suggesting key residues involved in Gαq recruitment. mdpi.com These computational predictions can guide the synthesis of novel McNA343 analogs, which are then evaluated experimentally through binding assays, functional assays measuring different signaling pathways, and in vitro or in vivo pharmacological studies. nih.govmdpi.comresearchgate.net This iterative process, combining in silico design and experimental validation, accelerates the identification and optimization of compounds with desired pharmacological profiles. nih.govmdpi.comresearchgate.netsilicos-it.be

Translation to Clinical Applications

While McNA343 itself is primarily a research tool, the knowledge gained from studying its interactions with muscarinic receptors, particularly regarding biased agonism and allosteric modulation, has significant implications for the development of novel therapeutics. Muscarinic receptors are implicated in a wide range of physiological processes and are targets for various diseases, including neurological and psychiatric disorders like Alzheimer's disease and schizophrenia, as well as conditions affecting smooth muscle function and exocrine glands. researchgate.netcas.cz Developing muscarinic agonists with improved subtype selectivity and tailored biased signaling profiles, building upon the understanding derived from compounds like McNA343, holds promise for treating these conditions with greater efficacy and fewer side effects. For example, selective M₁ agonists are being investigated for cognitive disorders, and biased agonists are explored for pain management and other indications. researchgate.netmdpi.com The translation of these research findings into clinical applications requires further investigation into the in vivo pharmacology, safety, and efficacy of novel McNA343-inspired compounds. Studies using animal models, such as those investigating McNA343's effects on behavior or cancer cell proliferation, represent steps in this translational process. caymanchem.comnih.gov

Q & A

Basic Research Questions

Q. What are the critical considerations when designing experiments to evaluate McNA343’s pharmacological activity?

  • Methodological Answer : Experimental design should follow hypothesis-driven frameworks (e.g., Grinnell College’s Planning Form) to ensure testable hypotheses, appropriate controls (positive/negative), and statistical power analysis . For pharmacological assays, include concentration-response curves (e.g., IC₅₀/EC₅₀) with replicates to account for variability. Use metric units (e.g., nM, μM) and justify precision (e.g., ±0.1 μM) per instrumentation limits .

Q. How should researchers approach the synthesis and characterization of McNA343 to ensure reproducibility?

  • Methodological Answer : Document synthesis protocols with exact reagent quantities, reaction conditions (temperature, time), and purification steps. For novel compounds, provide spectroscopic data (e.g., NMR, HRMS) and purity assessments (HPLC ≥95%). For known compounds, cite prior literature but validate identity via comparative analysis .

Q. What statistical practices are essential for analyzing McNA343’s bioactivity data?

  • Methodological Answer : Avoid using "significant" without statistical testing (e.g., ANOVA, t-tests). Report p-values and confidence intervals. For dose-response data, use nonlinear regression models (e.g., Hill equation) and validate assumptions (e.g., normality via Shapiro-Wilk test) .

Q. How can researchers ethically source and validate McNA343 for in vitro/in vivo studies?

  • Methodological Answer : Obtain compounds from verified suppliers or synthesize in-house with peer-reviewed protocols. Include batch-specific purity certificates. For animal studies, adhere to ethical guidelines (e.g., ARRIVE) and disclose oversight committee approvals .

Advanced Research Questions

Q. How should contradictory results in McNA343’s mechanism of action be resolved?

  • Methodological Answer : Apply contradiction analysis frameworks:

  • Iterative triangulation : Cross-validate findings using orthogonal methods (e.g., binding assays vs. functional assays) .
  • Principal contradiction identification : Determine if discrepancies stem from methodological variability (e.g., cell line differences) or intrinsic compound properties (e.g., allosteric modulation) .
  • Constraint-based simulation : Model over-constrained experimental conditions (e.g., pH, temperature) to identify critical factors .

Q. What strategies optimize McNA343’s selectivity profile against off-target receptors?

  • Methodological Answer :

  • Structural-activity relationship (SAR) : Modify functional groups based on docking studies to enhance target affinity.
  • Counter-screening : Test against panels of related receptors (e.g., GPCR families) and quantify selectivity indices (e.g., ≥10-fold) .

Q. How can interdisciplinary approaches enhance McNA343’s translational potential?

  • Methodological Answer : Integrate pharmacokinetic modeling (e.g., ADME profiling) with disease-specific assays (e.g., organoids). Use mixed-methods research to contextualize biochemical data with clinical parameters (e.g., biomarker correlations) .

Data Presentation and Reproducibility

Q. What metadata standards are critical for publishing McNA343 research?

  • Methodological Answer :

  • Primary data : Include raw instrument outputs (e.g., .CDL files for NMR) in supplementary materials.
  • Metadata templates : Use FAIR (Findable, Accessible, Interoperable, Reusable) guidelines for experimental conditions (e.g., solvent, buffer composition) .

Q. How should researchers address reproducibility challenges in McNA343 studies?

  • Methodological Answer :

  • Protocol pre-registration : Share detailed methods on platforms like protocols.io .
  • Reagent validation : Use third-party verification (e.g., compound purity by independent labs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
McN-A-343
Reactant of Route 2
Reactant of Route 2
McN-A-343

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.